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Abstract
This application note provides a detailed protocol for the characterization of Sofosbuvir
impurity G, a known diastereomer of the active pharmaceutical ingredient Sofosbuvir. The

methodology outlines the use of Liquid Chromatography coupled with Tandem Mass

Spectrometry (LC-MS/MS) for the separation, identification, and quantification of this impurity.

This protocol is intended for researchers, scientists, and drug development professionals

involved in the quality control and stability testing of Sofosbuvir.

Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis

and storage, various impurities can arise, which must be carefully monitored to ensure the

safety and efficacy of the drug product. Sofosbuvir impurity G is a diastereomer of

Sofosbuvir.[1] Due to their identical mass, the separation and specific characterization of

diastereomers can be challenging. This application note describes a robust LC-MS/MS method

for the effective separation and characterization of Sofosbuvir from its diastereomeric impurity,

G. Forced degradation studies are often employed to intentionally produce and identify such

impurities, helping to elucidate their structure and behavior under various stress conditions.[2]

[3][4]
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Standard Preparation:

Prepare a stock solution of Sofosbuvir reference standard (1 mg/mL) in methanol.

Prepare a stock solution of Sofosbuvir impurity G reference standard (1 mg/mL) in

methanol.

From the stock solutions, prepare working standards of varying concentrations (e.g., 0.1,

0.5, 1, 5, 10 µg/mL) in the mobile phase to construct a calibration curve.

Sample Preparation (from Drug Substance or Product):

Accurately weigh and dissolve the Sofosbuvir drug substance or crushed tablet powder in

a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to achieve a target

concentration of 1 mg/mL.

Sonicate for 15 minutes to ensure complete dissolution.

Filter the solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS

system.

Liquid Chromatography (LC) Method
Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance

Liquid Chromatography (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is

commonly used for the separation of Sofosbuvir and its impurities.[5]

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid

in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[1]

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Injection Volume: 10 µL.
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UV Detection (for method development): 260 nm.[1][6]

Mass Spectrometry (MS) Method
Instrument: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or

Orbitrap) equipped with an electrospray ionization (ESI) source.

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for

quantification.

Source Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Gas Flow Rates: Optimized for the specific instrument.

MRM Transitions:

Since Impurity G is a diastereomer of Sofosbuvir, it will have the same precursor ion (m/z).

The product ions are also expected to be similar, though their relative intensities might

differ. The primary protonated molecule of Sofosbuvir is [M+H]⁺ at m/z 530.4.[7]

Sofosbuvir/Impurity G:

Precursor Ion (Q1): m/z 530.4

Product Ions (Q3): m/z 243.1 (quantifier), m/z 399.1 (qualifier). These transitions are

based on known fragmentation patterns of Sofosbuvir.
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The following table summarizes the expected quantitative parameters for the analysis of

Sofosbuvir impurity G.

Parameter Sofosbuvir Sofosbuvir Impurity G

Molecular Formula C₂₂H₂₉FN₃O₉P C₂₂H₂₉FN₃O₉P

Molecular Weight 529.45 g/mol 529.45 g/mol

Precursor Ion (m/z) 530.4 [M+H]⁺ 530.4 [M+H]⁺

Product Ions (m/z) 243.1, 399.1 243.1, 399.1

Retention Time (min) Varies with method Different from Sofosbuvir

LOD ~0.01% ~0.03%

LOQ ~0.05% ~0.10%

Note: Retention times are method-dependent and must be established experimentally. LOD

and LOQ values are estimates based on typical impurity analysis methods and should be

determined during method validation.
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Caption: Experimental workflow for the LC-MS/MS characterization of Sofosbuvir impurity G.
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Caption: Logical relationship for the characterization of Sofosbuvir and its diastereomeric

impurity G.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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